molecular formula C26H21N3O2S B10926361 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B10926361
M. Wt: 439.5 g/mol
InChI Key: AXTJAJWEIFTINL-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and multiple aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C26H21N3O2S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole

InChI

InChI=1S/C26H21N3O2S/c1-30-21-12-6-10-19(14-21)23-16-25(20-11-7-13-22(15-20)31-2)29(28-23)26-27-24(17-32-26)18-8-4-3-5-9-18/h3-17H,1-2H3

InChI Key

AXTJAJWEIFTINL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC(=CC=C5)OC

Origin of Product

United States

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